(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains a quinoline group, which is a type of nitrogen-containing heterocycle often found in pharmaceuticals and dyes . It also contains a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . The presence of an ethylphenyl group and a fluorine atom could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The compound’s structure includes a quinoline group, a pyrrolidine ring, and an ethylphenyl group. The presence of these groups could influence the compound’s three-dimensional structure and stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline group and the pyrrolidine ring could influence properties such as solubility and stability .Scientific Research Applications
Photoinduced Intramolecular Rearrangement
A study by Jing et al. (2018) developed an efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones through the irradiation of (E)-3-styrylquinolin-4(1H)-ones with UV light. This photoinduced intramolecular rearrangement offers advantages over transition-metal-catalyzed reactions, including no need for additives and the use of green solvent, showcasing the compound's potential in green chemistry applications Jing et al., 2018.
Fluorogenic Labeling for Amino Acids Analysis
Gatti et al. (2004) employed 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for analyzing amino acids in pharmaceuticals. This method's efficiency in separating amino acid adducts by HPLC and its comparison with a rapid reference method indicate the compound's utility in enhancing pharmaceutical quality control Gatti et al., 2004.
Antitumor Activity
Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its antitumor activity against A549, BGC-823, and HepG-2 cancer cell lines. The compound showed significant inhibition of cancer cell proliferation, demonstrating its potential in cancer research Tang & Fu, 2018.
Mechanism of Action
properties
IUPAC Name |
[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-2-15-6-5-7-17(12-15)25-21-18-13-16(23)8-9-20(18)24-14-19(21)22(27)26-10-3-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFJDKHARWMGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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